molecular formula C12H19NS B6315024 N-Isopropyl-2-(isopropylthio)aniline CAS No. 1823331-67-4

N-Isopropyl-2-(isopropylthio)aniline

Cat. No.: B6315024
CAS No.: 1823331-67-4
M. Wt: 209.35 g/mol
InChI Key: JGVIEQFCQWMNBL-UHFFFAOYSA-N
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Description

Contextual Significance of Aniline (B41778) and Thioether Derivatives in Organic Synthesis

Aniline and its derivatives are cornerstone molecules in the chemical industry and organic synthesis. sci-hub.se Aniline, the simplest aromatic amine, serves as a versatile starting material for a vast array of fine chemicals. wikipedia.org Its primary industrial application is in the production of precursors for polyurethane foams, dyes, and other significant industrial chemicals. sci-hub.sewikipedia.org The presence of the amino group makes aniline derivatives highly valuable in the synthesis of pharmaceuticals, agrochemicals, and antioxidants. sci-hub.seresearchgate.net For instance, derivatives like 4-aminophenol (B1666318) are key components in analgesic drugs such as paracetamol. researchgate.net The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and its ability to form diazonium salts, allows for extensive functionalization, making it a staple in synthetic organic chemistry. wikipedia.org

Similarly, aryl thioethers, compounds containing a sulfur atom bonded to an aromatic ring and an alkyl or aryl group, are of great importance. The construction of the carbon-sulfur (C-S) bond is a critical transformation for medicinal and synthetic organic chemists due to the prevalence of sulfur-containing frameworks in biologically active molecules and materials. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions has significantly advanced the synthesis of aryl thioethers, allowing for the creation of complex molecules with high efficiency and selectivity. researchgate.net These compounds are not only intermediates but also exhibit important properties in materials science and medicinal chemistry.

Overview of Structural Characteristics Pertinent to Chemical Reactivity and Interactions

The chemical behavior of N-Isopropyl-2-(isopropylthio)aniline is dictated by its distinct structural features: an aniline core, an N-isopropyl group, and an ortho-positioned isopropylthio group. The aniline moiety, with the nitrogen atom's lone pair of electrons delocalized into the phenyl ring, acts as a strong activating group, enhancing the ring's susceptibility to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org

The N-isopropyl group provides steric bulk around the nitrogen atom, which can influence reaction rates and selectivity. The isopropylthio group, positioned ortho to the amine, introduces further steric hindrance and possesses its own electronic effects. The sulfur atom can also act as a coordinating site for metal catalysts, potentially directing reactions to its vicinity. The interplay between the electron-donating amino group and the thioether substituent, along with the steric constraints imposed by the isopropyl groups, defines the molecule's unique reactivity profile.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 1823331-67-4
Molecular Formula C12H19NS acmec.com.cn
Molecular Weight 209.36 g/mol sigmaaldrich.com
IUPAC Name N-propan-2-yl-2-propan-2-ylsulfanylaniline americanelements.com
Appearance Light yellow to brown liquid americanelements.com
InChI Key JGVIEQFCQWMNBL-UHFFFAOYSA-N americanelements.comacmec.com.cn

| Purity | Typically available as 97% acmec.com.cnsigmaaldrich.com |

Historical Development and Evolution of Research Perspectives on Aryl Thioethers and Substituted Anilines

The study of anilines dates back to the 19th century with their pivotal role in the synthetic dye industry. Over the decades, research expanded to explore their utility in pharmaceuticals and polymers. sci-hub.se The synthesis of substituted anilines has evolved significantly. Early methods often involved the nitration of a substituted benzene (B151609) ring followed by reduction. wikipedia.org For N-alkylation, methods included reacting aniline with alkyl halides or using catalytic hydrogenation with aldehydes or ketones, such as the reaction of aniline and acetone (B3395972) to produce N-isopropylaniline. wikipedia.orggoogle.com

The synthesis of aryl thioethers has also seen substantial progress. Classic methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a thiol, have been foundational. researchgate.net However, the last few decades have witnessed a revolution in this area with the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-S coupling protocols. wikipedia.org These modern methods offer milder reaction conditions, broader substrate scope, and higher functional group tolerance, transforming the synthesis of complex molecules containing both aniline and thioether motifs. researchgate.net Research has increasingly focused on developing more efficient, cost-effective, and environmentally benign catalytic systems for these transformations. researchgate.netresearchgate.net

Research Gaps and Future Trajectories within the Field of this compound Chemistry

While the broader classes of substituted anilines and aryl thioethers are well-studied, specific research on this compound is limited. The compound is commercially available, indicating its use in early discovery research, but detailed studies on its specific reactivity, applications, and properties are not widely published. americanelements.comsigmaaldrich.com

A significant research gap exists in the exploration of this molecule's potential. Future research could investigate its utility as a ligand for transition metal catalysis. The presence of both a soft sulfur donor and a harder nitrogen donor in a specific steric arrangement could lead to novel catalytic activities or selectivities.

Further trajectories could include:

Synthesis of Derivatives: Using this compound as a scaffold to build more complex molecules for evaluation in medicinal chemistry or materials science. The functional groups present offer handles for further chemical modification.

Mechanistic Studies: Detailed investigation into the kinetics and mechanisms of reactions involving this substrate could provide deeper insights into the interplay of electronic and steric effects in ortho-substituted anilines.

Polymer Chemistry: Investigating its potential as a monomer or additive in the synthesis of novel polymers. Aniline derivatives have been used to create polymers with interesting electronic and thermal properties. acs.org

Green Synthesis: Developing more sustainable and atom-economical synthetic routes to this compound and its derivatives, aligning with the broader trend in modern chemistry. researchgate.netacs.org

The unique substitution pattern of this compound presents an opportunity for new discoveries in synthetic methodology, catalysis, and materials science, making it a subject worthy of future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-2-propan-2-ylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIEQFCQWMNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Mechanistic Pathways of Nucleophilic Substitution at the Aniline (B41778) Nitrogen and Aromatic Ring

Nucleophilic substitution reactions involving N-Isopropyl-2-(isopropylthio)aniline can occur at two primary sites: the aniline nitrogen atom and the aromatic ring itself. The operative mechanism is highly dependent on the reaction conditions and the nature of the reacting species.

The lone pair of electrons on the secondary amine's nitrogen atom allows it to function as a nucleophile, readily reacting with various electrophiles. For instance, it can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. The reaction proceeds via a standard nucleophilic attack mechanism where the nitrogen lone pair attacks the electrophilic carbon, leading to the formation of a new C-N bond and subsequent loss of a leaving group or proton. However, the presence of the isopropyl group on the nitrogen introduces more steric hindrance than a simple N-H, which can decrease the reaction rate compared to unsubstituted or less substituted anilines. chemicalforums.com

Nucleophilic substitution on the aromatic ring is more complex. Aromatic rings are electron-rich and thus generally resistant to attack by nucleophiles. pressbooks.pub For a nucleophilic aromatic substitution (SNAr) to occur, two main mechanisms are typically considered: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway. dalalinstitute.comyoutube.com

Addition-Elimination (SNAr) Mechanism: This pathway requires the presence of a good leaving group (like a halide) on the aromatic ring and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. youtube.commasterorganicchemistry.com In this compound, both the N-isopropyl and the isopropylthio groups are electron-donating, which activates the ring towards electrophilic attack but deactivates it for the SNAr mechanism. Therefore, the parent molecule is not expected to undergo substitution via this pathway. A derivative, such as 4-fluoro-N-isopropyl-2-(isopropylthio)aniline, would be required for such a reaction to proceed.

Elimination-Addition (Benzyne) Mechanism: This mechanism occurs under harsh conditions, typically involving a very strong base like sodium amide (NaNH₂), and does not require an activated aromatic ring. pressbooks.pubchemistrysteps.com The reaction proceeds through a highly reactive benzyne (B1209423) intermediate, formed by the elimination of a proton and a leaving group from adjacent carbons. pressbooks.pubyoutube.com The nucleophile then adds to one of the carbons of the benzyne's strained "triple bond," followed by protonation to yield the product. If a suitable leaving group were present on the this compound ring, it could potentially undergo substitution via this pathway in the presence of a sufficiently strong base.

Oxidative Transformations of the Isopropylthio Moiety

The sulfur atom of the isopropylthio group is susceptible to oxidation, allowing for the synthesis of derivatives with the sulfur atom in higher oxidation states. This transformation significantly alters the electronic properties of the substituent, converting it from an electron-donating thioether into a strongly electron-withdrawing sulfoxide (B87167) or sulfone.

The oxidation of the thioether group in this compound can be controlled to yield either the corresponding sulfoxide or sulfone. organic-chemistry.org

Sulfoxidation (Sulfoxide Formation): Partial oxidation of the thioether with one equivalent of a mild oxidizing agent produces the N-Isopropyl-2-(isopropylsulfinyl)aniline. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) at low temperatures or meta-chloroperoxybenzoic acid (m-CPBA).

Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or excess of the oxidant, yields the sulfone, N-Isopropyl-2-(isopropylsulfonyl)aniline. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, sometimes with a catalyst, are effective for this transformation. organic-chemistry.orglibretexts.org

Table 1: Representative Conditions for Sulfur Oxidation

Target Product Oxidizing Agent Typical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂) Stoichiometric amount, often in a protic solvent like acetic acid or methanol (B129727).
Sulfoxide m-Chloroperoxybenzoic Acid (m-CPBA) 1 equivalent, typically in a chlorinated solvent like CH₂Cl₂ at low temperature.
Sulfone Potassium Permanganate (KMnO₄) Excess reagent, often with heat in an aqueous or biphasic system. libretexts.org
Sulfone Hydrogen Peroxide (H₂O₂) Excess reagent (>2 equivalents), often with a catalyst (e.g., NbC) and heat. organic-chemistry.org

The mechanism of sulfur oxidation generally involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidant. bohrium.com In the case of oxidation by peroxy acids like m-CPBA, the reaction is thought to proceed through a concerted transition state where the oxygen atom is transferred to the sulfur.

The oxidation of sulfur is central to many biological processes, and studies on sulfur-containing amino acids provide insight. bohrium.com The mechanism can proceed via electron transfer or direct oxygen atom transfer, depending on the oxidant. bohrium.com In this compound, the electron-rich nature of the substituted aniline ring enhances the nucleophilicity of the sulfur atom compared to a simple alkyl thioether, potentially facilitating its oxidation. The formation of the sulfoxide introduces a chiral center at the sulfur atom. Further oxidation to the achiral sulfone removes this chirality. The electronic nature of the substituent changes dramatically with oxidation: the thioether is an ortho, para-directing activator, while the sulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution.

Condensation Reactions Involving the Aniline Amino Group

The N-isopropylamino group, being a secondary amine, can participate in condensation reactions with carbonyl compounds. A prominent example is the reaction with aldehydes and ketones. While primary anilines form Schiff bases (imines), secondary anilines like this compound react with aldehydes and ketones to form enamines, if an α-hydrogen is available on the carbonyl compound, or iminium ions.

The general mechanism for iminium ion formation involves two key steps:

Nucleophilic Addition: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated at the oxygen by an acid catalyst, turning the hydroxyl group into a good leaving group (-OH₂⁺). Subsequent elimination of water, with the nitrogen's lone pair assisting, leads to the formation of a resonance-stabilized iminium ion.

These condensation reactions are typically reversible and are often promoted by acid catalysis and the removal of water to drive the equilibrium toward the product. nih.gov

Stereoelectronic Effects of Isopropyl and Isopropylthio Substituents on Reactivity

Stereoelectronic effects, which encompass both steric and electronic influences, are critical in determining the chemical reactivity and regioselectivity of this compound. baranlab.orgresearchgate.net The N-isopropyl and the ortho-disposed isopropylthio groups exert significant control over the outcomes of reactions.

Electronic Effects: Both the amino group and the thioether group are electron-donating through resonance, activating the aromatic ring towards electrophilic aromatic substitution. The amino group is a powerful activator, while the thioether is a moderately activating group. Both are ortho, para-directors. Their combined influence strongly activates the positions ortho and para to them. The primary directing influence would come from the stronger -NHR group, favoring substitution at position 4 (para) and 6 (ortho).

Steric Effects: The isopropyl groups are sterically bulky. This bulkiness has a profound impact on reactivity and product distribution. numberanalytics.com

Steric hindrance from the two bulky isopropyl groups plays a crucial role in directing the course of reactions. researchgate.netyoutube.com

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the electronically favored positions for attack are 4 and 6. However, the approach of an electrophile to position 6 is severely hindered by the adjacent bulky N-isopropyl group. Similarly, the isopropylthio group at position 2 hinders attack at position 3. Therefore, incoming electrophiles will be strongly directed to the less sterically encumbered position 4 (para to the amino group). numberanalytics.com While position 6 is electronically activated, the steric clash makes substitution there a minor pathway. Steric effects are generally secondary to electronic effects in determining the position of attack, but they can significantly influence the ratio of products. youtube.com

Nucleophilic Processes: For reactions at the aniline nitrogen (e.g., acylation), the N-isopropyl group presents more steric bulk than a methyl or ethyl group, which can slow the reaction rate. For nucleophilic attack on the aromatic ring (requiring a derivative with a leaving group), the bulky ortho-substituent would sterically shield the carbon at position 1, making an SNAr reaction at that site more difficult.

Table 2: Summary of Stereoelectronic Influences on Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Influence Steric Effect
-NH-isopropyl Strongly activating (+R > -I) Ortho, Para Moderate steric hindrance for ortho-substitution.
-S-isopropyl Moderately activating (+R > -I) Ortho, Para Significant steric hindrance for adjacent positions (1 and 3).
Combined Effect Strongly Activated Ring Predominantly Position 4 (Para to -NHR) Attack at position 6 is sterically disfavored.

Compound Index

Table 3: List of Chemical Compounds

Compound Name
This compound
Sodium amide
4-fluoro-N-isopropyl-2-(isopropylthio)aniline
N-Isopropyl-2-(isopropylsulfinyl)aniline
N-Isopropyl-2-(isopropylsulfonyl)aniline
Hydrogen peroxide
meta-chloroperoxybenzoic acid (m-CPBA)
Potassium permanganate
Acetic acid
Methanol
Toluene
Mesitylene
p-nitrotoluene
Aniline
Benzoic acid
Terephthalic acid
p-xylene
tert-Butylbenzene
Dopamine

Electronic Effects of the Sulfur and Nitrogen Atoms on Aromatic Ring Activation

The electronic character of the aromatic ring in this compound is significantly influenced by the presence of both the secondary amino group (-NH-isopropyl) and the thioether group (-S-isopropyl). These substituents modulate the electron density of the benzene (B151609) ring through a combination of inductive and resonance effects, which in turn dictates the regioselectivity and rate of electrophilic aromatic substitution reactions.

The nitrogen atom of the N-isopropyl group possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density is a powerful activating effect, increasing the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org Consequently, the N-isopropyl group is classified as an activating, ortho-, para-directing group. masterorganicchemistry.com The resonance structures illustrate the increased electron density at the positions ortho and para to the amino group.

Similarly, the sulfur atom of the isopropylthio group also has lone pairs of electrons that can be donated to the aromatic ring via resonance, making it an activating, ortho-, para-directing group. libretexts.org While sulfur is more electronegative than carbon, its ability to participate in p-π conjugation and stabilize an adjacent carbocation intermediate generally outweighs its electron-withdrawing inductive effect. libretexts.org

In this compound, both the amino and thioether groups are positioned ortho to each other. Their activating effects are cooperative, strongly enhancing the electron density of the aromatic ring and making it significantly more reactive towards electrophiles than benzene itself. The primary sites for electrophilic attack would be the positions activated by both groups, which are the carbon atoms para to each substituent. Specifically, the C4 position (para to the N-isopropyl group) and the C6 position (para to the isopropylthio group, though this position is occupied by the amino group) are the most electron-rich. The C5 position (meta to both groups) would be the least favored site for electrophilic attack.

The interplay of these electronic effects can be qualitatively summarized by considering the directing influence of each group. Both are ortho, para-directors, and their combined presence reinforces the activation at specific positions on the ring. masterorganicchemistry.compharmaguideline.com

Radical-Mediated Transformations and Functionalization of Unsaturated Systems

The structure of this compound offers potential for participation in radical-mediated transformations, primarily through the generation of radicals at positions alpha to the heteroatoms or through reactions involving the aromatic ring itself.

The N-isopropyl group is a key site for radical formation. The C-H bonds on the isopropyl group that are alpha to the nitrogen atom can be abstracted to form a stable α-amino radical. nih.gov This process can be initiated by various radical initiators or through photoredox catalysis. nih.govthieme-connect.com Once formed, this nitrogen-stabilized radical can engage in a variety of transformations, including the functionalization of unsaturated systems like alkenes and alkynes. acs.orgyoutube.com For example, the α-amino radical could add across a carbon-carbon double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species, which can then be further functionalized. researchgate.netmdpi.com This type of reaction allows for the difunctionalization of unsaturated hydrocarbons. researchgate.net

Computational studies on related aniline derivatives have shown that intramolecular radical addition to the aniline ring is a feasible process, with the rate of addition being influenced by the substituents on the nitrogen atom and the aromatic ring. beilstein-journals.org While these studies focused on intramolecular reactions, they highlight the capacity of the aniline ring to participate in radical additions.

The general mechanism for the radical functionalization of an unsaturated system, initiated by the formation of an α-amino radical from a molecule like this compound, can be outlined as follows:

Initiation: Formation of the α-amino radical from the N-isopropyl group.

Propagation:

Addition of the α-amino radical to an unsaturated C-C bond (e.g., an alkene).

The resulting carbon-centered radical can then react further, for instance, by abstracting a hydrogen atom or another group from a suitable donor to complete the functionalization. youtube.com

Electron-deficient aniline derivatives have been shown to be effective partners in some radical coupling reactions. nih.gov The electronic nature of the ortho-isopropylthio group in this compound would likely influence the stability and reactivity of any radical intermediates formed on the aromatic ring or the nitrogen center.

Table 2: Potential Radical Reactions Involving this compound

Reaction Type Reactive Site on this compound Potential Reactant Expected Outcome
α-Amino C-H Functionalization C-H bond on the N-isopropyl group Alkenes, Alkynes Addition to the unsaturated system, forming a new C-C bond

Computational Chemistry and Theoretical Investigations of N Isopropyl 2 Isopropylthio Aniline

Quantum Chemical Calculations for Electronic Structure Analysis (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bohrium.comnih.gov By applying DFT, we can approximate key electronic properties of N-Isopropyl-2-(isopropylthio)aniline, such as its frontier molecular orbitals and charge distribution, by drawing parallels with similar substituted anilines.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's propensity to undergo chemical reactions. semanticscholar.org A smaller gap generally suggests higher reactivity. researchgate.net

In the case of this compound, both the N-isopropyl and the 2-isopropylthio groups are electron-donating. The N-isopropyl group, being an N-alkyl substituent, directly influences the electronic properties of the amino group. The ortho-isopropylthio group will also contribute to the electronic structure, likely raising the HOMO energy. The combined effect of these two groups is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule would be chemically active. semanticscholar.orgresearchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Trend for this compoundRationale based on Analogous Compounds
HOMO Energy Relatively HighPresence of electron-donating N-isopropyl and 2-isopropylthio groups.
LUMO Energy Less affected than HOMOSubstituent effects are generally more pronounced on the HOMO level.
HOMO-LUMO Gap (ΔE) Relatively SmallThe presence of two electron-donating groups is expected to decrease the gap, indicating higher reactivity. researchgate.net
Chemical Reactivity Predicted to be ReactiveA smaller HOMO-LUMO gap is indicative of higher chemical reactivity. semanticscholar.org

This table is predictive and based on general principles of physical organic chemistry and data from analogous compounds, not on direct experimental or computational results for this compound.

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps, which are valuable for identifying reactive sites. semanticscholar.org In aniline (B41778) and its derivatives, the nitrogen atom of the amino group is typically a region of high electron density, making it a nucleophilic center.

For this compound, the nitrogen atom of the N-isopropylamino group is expected to be a primary site for electrophilic attack. The sulfur atom in the isopropylthio group, with its lone pairs of electrons, will also contribute to the nucleophilicity of the aromatic ring. The MEP map would likely show negative potential (red/yellow regions) around the nitrogen and sulfur atoms, indicating their nucleophilic character. The aromatic ring itself will also have a modified electron density due to the ortho and amino substituents. The interplay of the electron-donating N-isopropyl and 2-isopropylthio groups will influence the precise charge distribution. chemistrysteps.commasterorganicchemistry.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scienomics.comresearchgate.netrsc.org For a flexible molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape.

The conformation of this compound is primarily determined by the rotational freedom around the C-N bond of the N-isopropyl group and the C-S bond of the isopropylthio group. The presence of two bulky isopropyl groups in an ortho position to each other will likely lead to significant steric hindrance. This steric clash would restrict the free rotation around these bonds, leading to a limited number of stable conformations. rsc.org

Studies on ortho-disubstituted benzenes have shown that the size and nature of the ortho substituents are critical in determining the preferred conformation of side chains. rsc.org In this compound, it is expected that the molecule will adopt a conformation that minimizes the steric repulsion between the N-isopropyl and the 2-isopropylthio groups. This could involve the isopropyl groups orienting themselves away from each other. Such conformational preferences are critical in understanding how the molecule might interact with biological receptors or other molecules, as the shape of the molecule is a key determinant in ligand-binding interactions. mdpi.com

Theoretical Studies on Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions of this compound would be governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonding. The presence of the N-H bond in the amino group allows for it to act as a hydrogen bond donor. The nitrogen and sulfur atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction pathways and characterize transition states, providing insights into reaction mechanisms and kinetics. researchgate.net For this compound, a key reaction would be N-alkylation of the secondary amine. researchgate.netpsu.edu

Theoretical modeling of the N-alkylation of anilines has been used to understand the catalytic cycles of various metal-catalyzed reactions. researchgate.net These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. For this compound, a computational study of its N-alkylation would likely show that the reaction proceeds through a transition state where the nitrogen atom attacks the alkylating agent. The steric hindrance from the ortho-isopropylthio group and the N-isopropyl group would be expected to influence the activation energy of this step. Such computational modeling would be invaluable for optimizing reaction conditions and understanding the factors that control the selectivity of the reaction.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Isopropyl-2-(isopropylthio)aniline in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

In the ¹H NMR spectrum, one would anticipate four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The integration of these signals would confirm the presence of four aromatic hydrogens. The coupling constants (J-values) between adjacent protons would reveal their relative positions. For instance, the proton ortho to the amino group would likely appear as a doublet, coupled to the adjacent meta proton.

The protons of the two isopropyl groups are expected to give rise to characteristic signals. The methine proton of the N-isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. Similarly, the methine proton of the S-isopropyl group would also be a septet coupled to its six methyl protons, appearing as a doublet. The chemical shifts of these isopropyl groups would be influenced by the heteroatom (N or S) to which they are attached.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below:

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic-H6.5 - 7.5 (m)115 - 150
NHbroad s-
N-CH(CH₃)₂septet~45-50
N-CH(CH₃ )₂doublet~22-25
S-CH(CH₃)₂septet~35-40
S-CH(CH₃ )₂doublet~23-26

Note: These are estimated values and the actual experimental values may differ.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the rates and activation energies of intramolecular dynamic processes, such as restricted rotation around single bonds. researchgate.netacs.orgnih.gov In this compound, hindered rotation around the C(aryl)-N and C(aryl)-S bonds could lead to the existence of different conformers at low temperatures.

At room temperature, if the rotation around these bonds is fast on the NMR timescale, the spectrum will show time-averaged signals. However, upon cooling, the rotation may slow down, leading to the decoalescence of signals and the appearance of separate resonances for each conformer. By analyzing the line shapes of the exchanging signals at different temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the rotational barrier.

For substituted anilines, the barrier to rotation around the C-N bond can be influenced by the size and electronic nature of the ortho-substituents. The bulky isopropylthio group at the ortho position in this compound would be expected to create significant steric hindrance, potentially leading to a measurable rotational barrier for the N-isopropyl group. Dynamic NMR studies on similarly hindered systems have revealed rotational barriers in the range of 10-15 kcal/mol.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

Although a specific FT-IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the spectra of related compounds like N-isopropylaniline and aniline (B41778). nist.govresearchgate.netjlu.edu.cn

Key Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3350 - 3450 (secondary amine)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2970
C=C (aromatic)Stretching1580 - 1620 and 1450 - 1500
N-HBending1500 - 1550
C-NStretching1250 - 1350
C-SStretching600 - 800

The N-H stretching vibration is a particularly useful diagnostic peak for the secondary amine group. The C-S stretching vibration, typically found in the fingerprint region, would confirm the presence of the isopropylthio group.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals, while they may be weak or absent in the FT-IR spectrum. For this compound, the C-S bond and the symmetric breathing modes of the aromatic ring would be expected to produce characteristic Raman bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the amino and thioether groups, both of which have lone pairs of electrons, can lead to n → π* transitions as well. The spectrum of aniline, a parent compound, shows two main absorption bands around 230 nm and 280 nm. nist.govresearchgate.net The introduction of the N-isopropyl and 2-isopropylthio substituents is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of these groups, which increases the energy of the highest occupied molecular orbital (HOMO).

Expected UV-Vis Absorption Maxima:

Transition Type Expected λ_max (nm)
π → π* (primary)~ 240 - 260
π → π* (secondary)~ 290 - 310

These transitions are crucial for understanding the electronic properties of the molecule and can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and van der Waals forces.

Currently, there is no publicly available crystal structure for this compound. A successful crystallographic analysis would provide invaluable information, including:

Confirmation of Connectivity and Regiochemistry: Unequivocal confirmation of the ortho-substitution pattern.

Conformational Details: The preferred conformation of the N-isopropyl and S-isopropyl groups relative to the aniline ring in the solid state. This would reveal the extent of steric hindrance and its influence on the molecular geometry.

Intermolecular Interactions: Identification of any hydrogen bonds involving the N-H group and other potential acceptor atoms, as well as other non-covalent interactions that dictate the crystal packing.

Such data would be essential for validating computational models and for understanding the structure-property relationships of this compound.

Coordination Chemistry and Ligand Design Principles

Synthesis of Metal Complexes Incorporating N-Isopropyl-2-(isopropylthio)aniline as a Ligand

There is no specific information available in the reviewed scientific literature on the synthesis of metal complexes using this compound as a ligand.

Coordination Modes of the Nitrogen and Sulfur Donor Atoms

Specific studies detailing the coordination modes of the nitrogen and sulfur donor atoms of this compound could not be found in the available literature.

Influence of Steric Bulk from Isopropyl Groups on Metal Center Environment and Reactivity

There is no available research that specifically investigates the influence of the steric bulk of the isopropyl groups on this compound on the environment and reactivity of a metal center.

Electronic Properties of this compound as a Ligand

Detailed experimental or computational studies on the electronic properties of this compound as a ligand are not present in the surveyed scientific literature.

A specific assessment of the donor strength of this compound could not be located in the available research.

Design and Synthesis of Polydentate Ligands Derived from this compound

There are no published methods on the design and synthesis of polydentate ligands derived from this compound.

Research Applications in Materials Science and Catalysis

Utilization as a Monomer or Building Block in Polymer Chemistry

The incorporation of N-Isopropyl-2-(isopropylthio)aniline as a monomeric unit into a polymer chain is anticipated to significantly influence the resulting material's properties. The presence of both N-alkyl and S-alkyl substituents would likely impart a unique combination of solubility, processability, and electrochemical behavior to the polymer.

Synthesis of Polyaniline Derivatives and Their Structural Characterization

The synthesis of polyaniline derivatives from this compound would likely proceed via oxidative polymerization, a common method for this class of polymers. The reaction can be initiated either chemically, using an oxidizing agent such as ammonium (B1175870) persulfate, or electrochemically. The general scheme for the oxidative polymerization of an aniline (B41778) derivative involves the formation of radical cations that subsequently couple to form the polymer chain.

The structural characterization of the resulting polymer, let's call it poly(this compound), would be crucial to understanding its properties. A suite of analytical techniques would be employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the bonding structure of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the connectivity of the monomer units.

X-ray Diffraction (XRD): To assess the crystallinity and morphology of the polymer. plantarchives.org The presence of bulky isopropyl groups might disrupt the packing of the polymer chains, leading to a more amorphous structure compared to unsubstituted polyaniline. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the surface morphology and internal structure of the polymer, which can exist in various forms such as granular, fibrillar, or tubular structures. plantarchives.org

Modification of Polymer Properties through Monomer Incorporation

The introduction of N-isopropyl and isopropylthio groups is expected to significantly modify the properties of the resulting polyaniline derivative compared to the parent PANI.

Solubility: One of the major drawbacks of unsubstituted PANI is its poor solubility in common organic solvents, which limits its processability. The bulky and nonpolar isopropyl groups on both the nitrogen atom and the sulfur atom are anticipated to increase the steric hindrance between polymer chains, thereby weakening the intermolecular forces and enhancing solubility in organic solvents. nih.gov

Flexibility: The isopropyl substituents would likely increase the flexibility of the polymer backbone. This is because the steric interactions can increase the dihedral angle between adjacent aromatic rings in the polymer chain, leading to a less rigid structure. nih.gov

Thermal Stability: The thermal properties of the polymer would also be influenced by the substituents. The specific impact on thermal stability would need to be determined experimentally, for instance, through thermogravimetric analysis (TGA).

Table 1: Expected Influence of Substituents on Polyaniline Properties

PropertyUnsubstituted Polyaniline (PANI)Expected Effect of N-Isopropyl and Isopropylthio Groups
Solubility Poor in common organic solventsIncreased
Processability DifficultImproved
Chain Packing HighDecreased
Flexibility RigidIncreased
Conductivity High (in doped state)Potentially Decreased

Note: This table presents expected trends based on general principles of polymer chemistry for substituted polyanilines. Specific experimental data for poly(this compound) is not currently available.

Electrochemical Properties of Derived Polymeric Materials

The electrochemical properties of polyaniline derivatives are of paramount importance for their applications in areas such as sensors, supercapacitors, and electrochromic devices. The N-isopropyl and isopropylthio groups are expected to have a pronounced effect on the redox behavior of the polymer.

The electrochemical behavior would be investigated using techniques such as cyclic voltammetry (CV), which can reveal the redox potentials and the stability of the different oxidation states of the polymer. The different oxidation states of polyaniline (leucoemeraldine, emeraldine, and pernigraniline) have distinct colors, and the introduction of substituents can tune these electrochromic properties.

This compound as a Precursor for Catalytic Systems

Aniline and its derivatives have been explored as ligands or precursors for the synthesis of various catalytic systems. The nitrogen and sulfur atoms in this compound offer potential coordination sites for metal ions, making it a candidate for the development of novel catalysts.

Development of Homogeneous and Heterogeneous Catalysts

Homogeneous Catalysts: this compound could act as a bidentate ligand, coordinating to a metal center through its nitrogen and sulfur atoms to form a stable chelate complex. Such metal complexes could function as homogeneous catalysts in various organic reactions. The steric and electronic properties of the ligand, dictated by the isopropyl groups, would influence the activity and selectivity of the catalyst.

Heterogeneous Catalysts: The aniline derivative could also be used to synthesize heterogeneous catalysts. For instance, it could be immobilized on a solid support, such as silica (B1680970) or alumina, either through direct grafting or by incorporating it into a polymer matrix that is then deposited on the support. nih.gov The resulting material could be used in fixed-bed reactors, offering advantages in terms of catalyst separation and recycling.

Role in Organic Transformation Catalysis (e.g., Hydrodeoxygenation)

One potential application for catalysts derived from this compound is in hydrodeoxygenation (HDO) reactions. HDO is a crucial process in the upgrading of biomass-derived oils, where oxygen-rich compounds are converted into valuable hydrocarbons.

Catalysts for HDO often consist of a metal active phase (e.g., Ni, Pd, Ru) on a support. nih.govresearchgate.net The support material and any modifying ligands can play a significant role in the catalytic performance. A catalyst system incorporating this compound could potentially offer several advantages:

The sulfur atom in the ligand could interact with the metal center, influencing its electronic properties and potentially enhancing its activity for C-O bond cleavage.

The nitrogen atom could also play a role in the catalytic cycle.

Table 2: Potential Catalytic Applications

Catalysis TypePotential Role of this compoundExample Reaction
Homogeneous Catalysis Bidentate ligand for transition metal complexesCross-coupling reactions, hydrogenation
Heterogeneous Catalysis Precursor for supported metal catalystsHydrodeoxygenation (HDO) of bio-oils

Note: This table outlines potential applications based on the chemical structure of the compound. Specific catalytic activity would need to be experimentally verified.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Methodological Enhancements

The future synthesis of N-Isopropyl-2-(isopropylthio)aniline is likely to move beyond traditional multi-step sequences, targeting more efficient, sustainable, and scalable methods. Current approaches might rely on nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which can have limitations regarding atom economy and functional group tolerance.

Future research should pivot towards state-of-the-art synthetic strategies. One promising direction is the direct C-H functionalization of N-isopropylaniline. This would involve the development of highly selective catalysts capable of activating the C-H bond at the ortho position for subsequent C-S bond formation, thereby eliminating the need for pre-functionalized starting materials. Photoredox catalysis and electrochemistry represent other green and powerful paradigms for forging the key C-S bond under mild conditions. Furthermore, the adoption of continuous flow chemistry could enable safer, more controlled, and highly reproducible production of the target compound, overcoming challenges associated with reaction kinetics and heat management in batch processes.

Table 1: Comparison of a Classical vs. a Hypothetical Future-Forward Synthetic Approach

Feature Classical Approach (e.g., Buchwald-Hartwig) Future Approach (e.g., C-H Functionalization)
Starting Materials 2-Bromo-N-isopropylaniline, Isopropylthiol N-Isopropylaniline, Isopropylthiol or equivalent sulfur source
Key Step Palladium-catalyzed C-S cross-coupling Transition-metal catalyzed ortho-C-H thioetherification
Atom Economy Moderate (generates halide salt waste) High (byproduct is typically H₂)
Process Type Typically Batch Amenable to Continuous Flow

| Sustainability | Relies on pre-functionalized, potentially costly substrates and palladium catalysts. | Reduces synthetic steps and waste; potential for earth-abundant metal catalysts. |

Advanced Characterization Techniques for Dynamic Systems and Intermediates

The static structural characterization of this compound using standard techniques like NMR and mass spectrometry provides only a partial picture. The molecule's functionality, particularly the bulky isopropyl groups, suggests the presence of interesting dynamic behaviors, such as hindered rotation around the C-N and C-S bonds.

Future investigations should employ advanced characterization methods to probe these dynamics. Variable-temperature NMR (VT-NMR) spectroscopy will be crucial for quantifying the rotational energy barriers and understanding the conformational preferences of the molecule in solution. The application of in-situ spectroscopic techniques, such as ReactIR (Infrared) or process NMR, could allow for the direct observation and identification of transient intermediates formed during its synthesis or subsequent reactions. Furthermore, advanced mass spectrometry techniques, like ion mobility-mass spectrometry (IM-MS), could be used to separate and characterize different conformers in the gas phase, providing fundamental insights into its intrinsic structural properties.

Computational Studies on Complex Reaction Networks and Material Properties

Predictive computational modeling is an indispensable tool for accelerating chemical research and discovery. nih.govrsc.org For this compound, computational studies can provide deep mechanistic insights and guide experimental efforts, saving significant time and resources.

Future research will heavily leverage Density Functional Theory (DFT) and other high-level computational methods. rsc.orgacs.org These studies can be used to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the novel synthetic routes proposed in section 8.1, allowing for the rational design of more efficient catalysts.

Predict Spectroscopic and Electronic Properties: Calculate NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in experimental characterization and understand the molecule's frontier molecular orbitals.

Simulate Material Properties: Employ molecular dynamics (MD) simulations to predict the bulk properties of polymers or other materials derived from this scaffold. This could include predicting polymer morphology, solubility in different solvents, and interactions with other molecules, which is critical for designing materials for specific applications like sensors or separation membranes. nih.gov

Table 2: Potential Computational Research Projects for this compound

Research Area Computational Method Target Property/Insight
Reaction Mechanism Density Functional Theory (DFT) Transition state energies for C-H activation pathways
Molecular Dynamics Variable-Temperature NMR (VT-NMR) Rotational energy barriers of isopropyl groups
Electronic Structure Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra and electronic transitions

| Materials Science | Molecular Dynamics (MD) | Glass transition temperature of a hypothetical polymer |

Development of this compound-Based Ligands for Challenging Catalytic Transformations

The inherent structure of this compound, featuring a nitrogen and a sulfur atom in a 1,2-arrangement on an aromatic ring, makes it an ideal precursor for a novel N,S-bidentate ligand. researchgate.net Upon deprotonation of the amine, it can chelate to a metal center, creating a stable five-membered ring. The steric bulk provided by the N-isopropyl group could be instrumental in promoting challenging catalytic reactions by creating a unique coordination pocket around the metal.

Emerging research should focus on synthesizing a range of metal complexes (e.g., with Palladium, Nickel, Copper, or Iron) and evaluating their catalytic activity. researchgate.net The hemilabile nature of the thioether bond could be particularly advantageous, allowing it to reversibly dissociate to open a coordination site for substrate binding. These novel catalysts could be screened for activity in a variety of challenging transformations where electron-rich, sterically demanding ligands are beneficial. numberanalytics.com This includes difficult cross-coupling reactions, C-H functionalization, and polymerization catalysis. The goal would be to develop catalysts that offer superior activity, selectivity, or stability compared to existing systems. acs.org

Design of Next-Generation Materials Incorporating this compound Scaffolds

Aniline (B41778) and its derivatives are well-established building blocks for functional organic materials, particularly conducting polymers like polyaniline. nih.govrsc.orgresearchgate.net The unique substitution pattern of this compound offers an opportunity to design next-generation materials with tailored properties.

Future work in this area should explore the polymerization of this molecule, either chemically or electrochemically, to create novel functional polymers. The presence of the isopropyl groups is expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability. nih.govrsc.org The thioether moiety could serve multiple roles: it could act as a site for post-polymerization modification, enhance adhesion to metal surfaces, or introduce specific electronic properties. Potential applications for such materials are vast and include:

Chemical Sensors: Polymers whose conductivity or optical properties change upon exposure to specific analytes. nih.govrsc.org

Organic Electronics: Use as a component in organic thin-film transistors (OTFTs) or as a hole-transport layer in organic light-emitting diodes (OLEDs).

Non-linear Optical (NLO) Materials: The inherent asymmetry and aromatic nature of the monomer unit could lead to materials with significant NLO properties, which are valuable in telecommunications and photonics. sci-hub.seresearchgate.net

Q & A

Q. What advanced techniques are employed to study its interactions with cytochrome P450 enzymes?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for CYP3A4/CYP2D6 .
  • Crystallography : Resolve 3D structures of enzyme-ligand complexes to guide SAR .

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